Mitoquinol
Overview
Description
Synthesis Analysis
Mitoquinol's synthesis involves complex chemical processes aimed at producing a mitochondria-targeted antioxidant. This synthesis process is significant for its potential in mitigating oxidative damage within mitochondria. The key steps often involve the conjugation of the ubiquinone moiety with lipophilic cations, enabling its targeted delivery to mitochondria. For instance, the synthesis of N-(3-carboxylpropyl)-5-amino-2-hydroxy-3-tridecyl-1,4-benzoquinone, a compound with structural similarities, involves microwave-assisted Mitsunobu reaction-Claisen rearrangement, highlighting the intricate processes in synthesizing quinone derivatives (McErlean & Moody, 2007).
Molecular Structure Analysis
The molecular structure of mitoquinol comprises a ubiquinol moiety attached to a lipophilic triphenylphosphonium cation through an aliphatic chain. This structure is critical for its mitochondrial targeting, as the cation facilitates its accumulation within mitochondria based on the membrane potential. The hydrophobicity of mitoquinol can be adjusted by modifying the length of the aliphatic chain, impacting its membrane binding and distribution within mitochondria without compromising its antioxidant efficacy (Asin-Cayuela et al., 2004).
Chemical Reactions and Properties
Mitoquinol undergoes redox cycling within mitochondria, leading to superoxide production under certain conditions. This redox cycling occurs at complex I sites within mitochondria, demonstrating mitoquinol's prooxidant potential alongside its antioxidant capabilities. Such findings necessitate cautious interpretation of studies employing mitoquinol as an antioxidant (Doughan & Dikalov, 2007).
Physical Properties Analysis
The physical properties of mitoquinol variants, such as hydrophobicity, significantly influence their interaction with mitochondrial membranes. By synthesizing mitoquinol with different aliphatic chain lengths, researchers have demonstrated the ability to fine-tune its membrane association, indicating that mitoquinol's efficacy as an antioxidant is not compromised by its degree of membrane association. This suggests a potential for controlling the distribution and uptake of mitoquinol within mitochondria and cells, offering insights into its behavior in biological systems (Asin-Cayuela et al., 2004).
Chemical Properties Analysis
The chemical properties of mitoquinol, particularly its antioxidant action within mitochondria, underscore its role in preventing mitochondrial oxidative damage. Its unique structure, enabling targeted delivery to mitochondria, plays a crucial role in its function as an effective antioxidant. Furthermore, the interaction of mitoquinol with phospholipid bilayers and ubiquinone oxidoreductases highlights its selective reactivity and positioning within mitochondrial membranes, crucial for its antioxidant activity and potential therapeutic applications (James et al., 2007).
Scientific Research Applications
Radioprotective Effect : MitoQ was found to have a protective effect against testicular damage induced by gamma irradiation in rats. It showed strong antioxidant effects, inhibited apoptosis, and protected steroidogenesis, suggesting its potential as a novel agent for managing testicular toxicity induced by gamma irradiation (Ibrahim et al., 2019).
Neuroprotective Role in Traumatic Brain Injury : MitoQ demonstrated neuroprotective effects in a mouse model of traumatic brain injury, potentially by activating the Nrf2-ARE pathway. It improved neurological deficits, reduced brain edema, and inhibited neuronal apoptosis (Zhou et al., 2018).
Mitophagy and Oxidative Stress in Subarachnoid Hemorrhage : MitoQ was reported to reduce oxidative stress-related neuronal death by activating mitophagy via the Keap1/Nrf2/PHB2 pathway after subarachnoid hemorrhage in rats. This suggests its potential as a treatment to relieve brain injury after such events (Zhang et al., 2019).
Effects on Heat Stress in Pigs : MitoQ appeared to ameliorate the response to acute heat stress in growing pigs, influencing performance, metabolism, and inflammation (Mayorga et al., 2020).
Inhibition of Hepatocellular Carcinoma Progression : MitoQ was found to attenuate the progression of hepatocellular carcinoma in Wistar rats, suggesting its potential in the treatment of liver cirrhosis and hepatocellular carcinoma (Sulaimon et al., 2021).
Impact on Endothelial Cell Apoptosis and Oxidative Stress : Studies indicate that MitoQ can lead to increased endothelial cell apoptosis and superoxide production, suggesting caution in its use as an antioxidant (Doughan & Dikalov, 2007).
Anti-Inflammatory Properties : MitoQ demonstrated anti-inflammatory properties in the context of cholesterol deregulation in a neuronal cell line, highlighting its potential in treating autoinflammatory diseases characterized by cholesterol deregulation (Piscianz et al., 2021).
Potential Anticancer Activity : MitoQ was found to be cytotoxic to breast cancer cells, leading to a combination of autophagy and apoptotic cell death mechanisms. Its activity was associated with oxidative stress modulation (Rao et al., 2010).
Safety And Hazards
properties
IUPAC Name |
10-(2,5-dihydroxy-3,4-dimethoxy-6-methylphenyl)decyl-triphenylphosphanium;methanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H45O4P.CH4O3S/c1-29-33(35(39)37(41-3)36(40-2)34(29)38)27-19-8-6-4-5-7-9-20-28-42(30-21-13-10-14-22-30,31-23-15-11-16-24-31)32-25-17-12-18-26-32;1-5(2,3)4/h10-18,21-26H,4-9,19-20,27-28H2,1-3H3,(H-,38,39);1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMXVYGZUOSRAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1O)OC)OC)O)CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H49O7PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
680.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mitoquinol mesylate | |
CAS RN |
845959-55-9 | |
Record name | Mitoquinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0845959559 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MITOQUINOL MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K27MHH614O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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